molecular formula C10H13FO B1329787 1-(4-Fluorophenyl)butan-1-ol CAS No. 704-83-6

1-(4-Fluorophenyl)butan-1-ol

Cat. No. B1329787
CAS RN: 704-83-6
M. Wt: 168.21 g/mol
InChI Key: IRZIMCQXZSILPU-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorophenyl)butan-1-ol is a fluorinated organic molecule that is structurally related to several research areas, including medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the fluorine atom on the aromatic ring can significantly alter the physical, chemical, and biological properties of the molecule, making it a subject of interest in various studies.

Synthesis Analysis

The synthesis of fluorinated compounds is a key area of interest due to their utility in drug discovery and materials science. One paper discusses the synthesis of a fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which could potentially be used for the introduction of fluorine into organic molecules, including those with a 4-fluorophenyl moiety . Another study describes the synthesis of telechelic oligomers with 4-fluorophenyl ketone end groups, which could be related to the synthesis of compounds with 4-fluorophenyl groups .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial in determining their properties and reactivity. The study of the molecular diastereomeric complexes of S-1-(4-fluorophenyl)ethanol with butan-2-ol underlines the importance of specific intermolecular interactions, such as CH···π, OH···π, and CH···F, which are influenced by the presence of the fluorine atom .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is diverse and can lead to various chemical transformations. The base-promoted elimination of hydrogen fluoride from a 4-fluoro-4-(4'-nitrophenyl)butan-2-one is an example of a reaction that could be relevant to the study of 1-(4-Fluorophenyl)butan-1-ol, as it involves a fluorinated butanone undergoing an elimination reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorophenyl)butan-1-ol would be influenced by the fluorine atom. Fluorine substitution can affect the compound's boiling point, solubility, and stability. The presence of fluorine can also impact the compound's biological activity, as seen in the study of 4-fluorobutyrfentanyl, a potent opioid with a 4-fluorophenyl group, which has been identified in post-mortem biological samples . Additionally, the metabolism of a neuroleptic agent with a 4'-fluorophenyl moiety has been studied, providing insights into the biotransformation of such compounds in rats and humans .

Scientific Research Applications

Chlorine Para-Substitution of 1-Phenylethanol

A study by Rondino et al. (2016) explored the conformational landscape of various alcohols including (S)-1-(4-fluorophenyl)ethanol. This research used resonant two-photon ionization spectroscopy and theoretical calculations to understand the impact of halogen substitution on molecular interactions and electron density. The findings are significant for understanding how such modifications can influence molecular properties and interactions (Rondino et al., 2016).

Fluorine Substitution in Chiral Recognition

Ciavardini et al. (2013) investigated the effect of fluorine substitution, specifically on S-1-(4-fluorophenyl)ethanol, in the context of chiral recognition. The study employed mass-selective resonant two-photon ionization and infrared depleted R2PI techniques. It highlighted the role of specific intermolecular interactions, like CH···π and OH···π, in the chiral discrimination process. This research provides insights into how fluorine substitution affects molecular geometry and electron density, which is crucial for applications in chiral chemistry (Ciavardini et al., 2013).

Anticancer Activity of Sigma-2 Ligands

Asong et al. (2019) conducted a study on sigma ligands, including compounds related to 1-(4-fluorophenyl)butan-1-one, revealing their potential in cancer treatment. This research demonstrated that certain analogsbind preferentially to the sigma-2 receptor and inhibit cancer cell lines, highlighting the significance of 1-(4-fluorophenyl) derivatives in developing new anticancer agents (Asong et al., 2019).

Antimicrobial and Antioxidant Properties

Research by Budziak et al. (2019) explored the spectroscopic, microbiological, and antioxidative properties of certain thiadiazoles, revealing interesting fluorescence effects and biological activities. This includes interactions with compounds like butan-1-ol, demonstrating the potential of 1-(4-fluorophenyl) derivatives in developing pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Dispersion Polymerization in Butan-1-ol

Beal et al. (2016) studied the use of butan-1-ol in the synthesis of polymer microspheres. Their research showed how varying the proportion of crosslinkers affects the size and morphology of the particles, highlighting the role of butan-1-ol in polymer science (Beal et al., 2016).

Antituberculosis Activity

Omel’kov et al. (2019) synthesized new butan-2-ols with antituberculosis activity, including derivatives of 1-(4-fluorophenyl)butan-1-ol. This study contributes to the development of new pharmaceuticals for treating tuberculosis, demonstrating the therapeutic potential of these compounds (Omel’kov et al., 2019).

Ultraviolet and Infrared Spectroscopy

A study by Rondino et al. (2013) on the role of fluorine substitution in chiral recognition using ultraviolet and infrared spectroscopy highlighted the importance of specific intermolecular interactions in chiral discrimination processes. This research adds to the understanding of molecular behavior in various environments, relevant to fields like pharmaceuticals and materials science (Rondino et al., 2013).

properties

IUPAC Name

1-(4-fluorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZIMCQXZSILPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990605
Record name 1-(4-Fluorophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)butan-1-ol

CAS RN

704-83-6
Record name 4-Fluoro-α-propylbenzenemethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-alpha-propylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)butan-1-ol
Source EPA DSSTox
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Record name 4-fluoro-α-propylbenzyl alcohol
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Record name 1-(4-Fluorophenyl)-butanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Dullin, F Dufrasne, M Gelbcke… - Archiv der Pharmazie: An …, 2004 - Wiley Online Library
Enantiomerically pure 1, 2‐diamino‐1‐(4‐fluorophenyl)butanes were synthesized by stereoselective procedures. The enantiomeric purity was determined by 1 H NMR spectroscopy …
Number of citations: 24 onlinelibrary.wiley.com
A Marrazzo, J Fiorito, L Zappala, O Prezzavento… - European journal of …, 2011 - Elsevier
Complex mechanisms of prostate cancer progression prompt to novel therapeutic strategies concerning a combination of drugs or of single molecules able to interact with more crucial …
Number of citations: 40 www.sciencedirect.com
JN Zhou, Q Fang, YH Hu, LY Yang, FF Wu… - Organic & …, 2014 - pubs.rsc.org
A set of reaction conditions has been established to facilitate the non-precious copper-catalyzed enantioselective hydrosilylation of a number of structurally diverse β-, γ- or ε-halo-…
Number of citations: 47 pubs.rsc.org
P Sozio, J Fiorito, V Di Giacomo, A Di Stefano… - European Journal of …, 2015 - Elsevier
In a previous work we reported the antiproliferative effects of (±)-MRJF4, a novel haloperidol metabolite II (HP-mII) (a sigma-1 antagonist and sigma-2 agonist) prodrug, obtained …
Number of citations: 36 www.sciencedirect.com
M Dichiara, E Amata, A Rescifina… - Future Medicinal …, 2017 - Future Science
The use of haloperidol metabolite II (HP-metabolite II) prodrugs is an emerging strategy in the treatment of cancer. HP-metabolite II exhibits antiproliferative properties at micromolar …
Number of citations: 4 www.future-science.com
JA Terrett, H Chen, DG Shore, E Villemure… - Journal of medicinal …, 2021 - ACS Publications
Transient receptor potential ankyrin 1 (TRPA1) is a nonselective calcium-permeable ion channel highly expressed in the primary sensory neurons functioning as a polymodal sensor for …
Number of citations: 17 pubs.acs.org
S Abushhewa - 2018 - research.manchester.ac.uk
The interaction between C4F9I and different phosphines in varying ratios has been investigated based on the chemical shift of the CF2I signal of C4F9I. The 31 P and 19 F NMR …
Number of citations: 2 research.manchester.ac.uk
GW Kabalka, Z Wu, Y Ju - Tetrahedron, 2001 - Elsevier
The reaction of aryl aldehydes with alkylboron chlorides has been investigated. Monoalkylboron dichlorides react with aryl aldehydes in hexane under reflux conditions to give a mixture …
Number of citations: 40 www.sciencedirect.com
S De Angelis, M De Renzo, C Carlucci… - Organic & …, 2016 - pubs.rsc.org
A convenient, versatile, and green CBS-asymmetric reduction of aryl and heteroaryl ketones has been developed by using the microreactor technology. The study demonstrates that it is …
Number of citations: 29 pubs.rsc.org
NK Sathish, VVS Prasad… - INDIAN …, 2006 - CONNECT JOURNALS D-189 …
Number of citations: 2

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